

# Robustness of Analytical Methods for Nilotinib: A Comparative Guide

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Compound of Interest		
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A detailed examination of the stability and reliability of analytical methods for the quantitative determination of the anticancer drug Nilotinib is crucial for ensuring drug quality and efficacy. This guide provides a comparative analysis of the robustness of various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), used for the analysis of Nilotinib in bulk and pharmaceutical dosage forms. The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

# Comparison of Robustness Parameters for Nilotinib Analytical Methods

The following tables summarize the robustness testing parameters and results from various studies on analytical methods for Nilotinib. These studies demonstrate that the methods are robust within the specified variations, with key performance indicators such as retention time, peak area, and system suitability parameters remaining within acceptable limits.



Analytical Method	Parameter Varied	Variation	Observed Effect (%RSD or other metrics)	Reference
RP-HPLC	Flow Rate	1 ± 0.1 mL/min	RSD for retention time and peak area < 2%	[1]
Organic Solvent Composition	60 ± 0.5 %v/v	RSD for retention time and peak area < 2%	[1]	
Buffer pH	5 ± 0.2	RSD for retention time and peak area < 2%	[1]	-
RP-HPLC	Flow Rate	1.0 ± 0.2 mL/min	Not specified	[2]
Detection Wavelength	241 ± 2 nm	Not specified	[2]	
RP-UFLC	Organic Phase Percentage	60 ± 2 % v/v	% RSD < 2.0% (0.28-1.31)	-
рН	5.0 ± 0.1	% RSD < 2.0% (0.28-1.31)		-
Detection Wavelength	254 ± 2 nm	% RSD < 2.0% (0.28-1.31)	_	
Flow Rate	0.8 ± 0.1 mL/min	% RSD < 2.0% (0.28-1.31)	_	
UPLC	Flow Rate	0.6 ± 0.1 mL/min	Resolution between Nilotinib and impurities > 2.0	
Column Temperature	40 ± 5 °C	Resolution between Nilotinib and impurities > 2.0		



## **Experimental Protocols**

The following are representative experimental protocols for the robustness testing of Nilotinib analytical methods.

#### **RP-HPLC Method**

- Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.
- Column: Phenomenex enable C18 column (150 x 4.6mm, 5µm particle size).
- Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 5) in the ratio of 60:40 %v/v.
- Flow Rate: 1 mL/min.
- · Detection Wavelength: 260 nm.
- Injection Volume: 20 μL.
- Robustness Evaluation:
  - Flow Rate: The flow rate was varied by ±0.1 mL/min (i.e., 0.9 mL/min and 1.1 mL/min).
  - Organic Solvent Composition: The percentage of acetonitrile in the mobile phase was varied by ±0.5% (i.e., 59.5% and 60.5%).
  - Buffer pH: The pH of the phosphate buffer was varied by ±0.2 units (i.e., pH 4.8 and 5.2).
  - Six replicate injections of a standard solution were performed for each variation, and the system suitability parameters were evaluated.

#### **UPLC Method**

- Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.
- Column: Shim-pack XR-ODS II, 75 × 3.0 mm, 1.8-μm column.

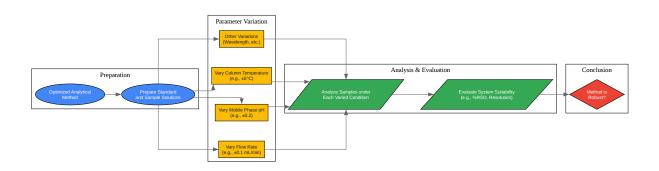


- Mobile Phase: A gradient mobile phase combination (details not specified in the abstract).
- Flow Rate: 0.6 mL/min.
- Detection Wavelength: 260 nm.
- Column Temperature: 40 °C.
- Robustness Evaluation:
  - Flow Rate: The flow rate was changed by ±0.1 units (to 0.5 and 0.7 mL/min).
  - Column Temperature: The column temperature was varied by ±5 °C (to 35 and 45 °C).
  - The resolution between Nilotinib and its potential impurities was evaluated under these varied conditions.

## **Visualizing the Robustness Testing Workflow**

The following diagrams illustrate the typical workflow for conducting a robustness study of an analytical method for Nilotinib.





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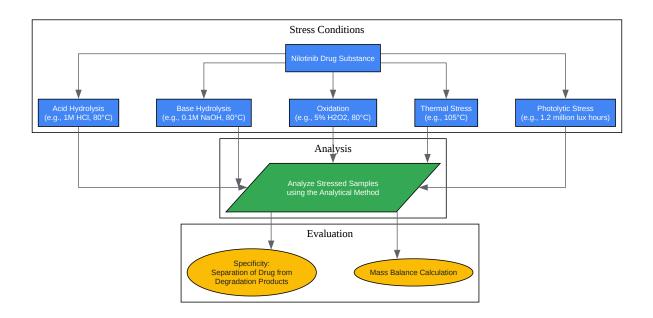
Caption: Workflow for Robustness Testing of an Analytical Method.

## **Forced Degradation Studies**

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. The analytical method must be able to separate the intact drug from these degradation products, thus demonstrating its specificity.

For Nilotinib, forced degradation studies have shown that the drug is susceptible to degradation under acidic, basic, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.





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Caption: Workflow for Forced Degradation Studies of Nilotinib.

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### References

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